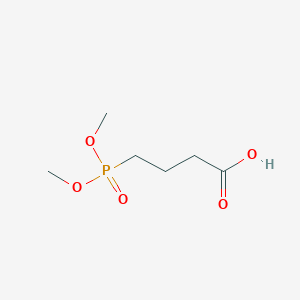

Dimethyl(3-carboxypropyl)phosphonate

Description

Properties

IUPAC Name |

4-dimethoxyphosphorylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c1-10-12(9,11-2)5-3-4-6(7)8/h3-5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXVPXJIMWJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378698 | |

| Record name | Dimethyl(3-carboxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24157-04-8 | |

| Record name | 4-(Dimethoxyphosphinyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(3-carboxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-carboxypropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate carboxylic acid derivative under controlled conditions. For example, the reaction of dimethyl phosphite with 3-bromopropionic acid in the presence of a base such as triethylamine can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent, such as toluene, for several hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-carboxypropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Organic Synthesis

DMCPP serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its ability to act as a phosphonate ester makes it valuable for creating various organophosphorus compounds.

Medicinal Chemistry

Research indicates that DMCPP has potential applications in drug development:

- Antiviral Activity: Compounds derived from DMCPP have shown effectiveness against viruses such as Hepatitis C and Influenza A .

- Neurological Therapeutics: DMCPP derivatives are being investigated for their role in modulating neurotransmitter systems, which could lead to treatments for conditions like schizophrenia and anxiety disorders .

Material Science

The compound is utilized in the development of advanced materials:

- Flame Retardants: DMCPP is incorporated into polymers to enhance fire resistance.

- Coatings: It has been used in protective coatings that exhibit barrier properties against chemical warfare agents (CWAs) .

Table 1: Applications of Dimethyl(3-carboxypropyl)phosphonate

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Organic Synthesis | Formation of organophosphorus compounds | Effective in carbon-phosphorus bond formation |

| Medicinal Chemistry | Antiviral and neurological drug development | Active against Hepatitis C; potential CNS therapeutics |

| Material Science | Flame retardants and protective coatings | Enhances fire resistance; barrier against CWAs |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dimethyl Methylphosphonate | Simpler structure without carboxyl | Less reactivity compared to DMCPP |

| Dimethyl (2-hydroxyethyl)phosphonate | Shorter carbon chain | Limited application scope |

| Dimethyl (3-aminopropyl)phosphonate | Contains amino group | Different biological interactions |

Case Studies

Case Study 1: Antiviral Properties

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of DMCPP derivatives. Researchers synthesized several analogs and tested their efficacy against Hepatitis C virus in vitro. Results indicated that specific modifications to the phosphonate group enhanced antiviral activity, suggesting a promising pathway for drug development .

Case Study 2: Fire Retardant Applications

Research conducted on the incorporation of DMCPP into polymer matrices demonstrated significant improvements in fire resistance. The study found that polymers modified with DMCPP exhibited lower flammability and improved thermal stability compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of dimethyl(3-carboxypropyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of dimethyl(3-carboxypropyl)phosphonate and related compounds:

Physical and Chemical Properties

- Polarity: The carboxylic acid group enhances water solubility compared to DMMP or aromatic derivatives like dimethyl [2-oxo-3-(trifluoromethylphenoxy)propyl]phosphonate, which are more lipophilic .

- Thermal Stability : The absence of labile groups (e.g., diazo or trifluoromethyl ethers) suggests higher thermal stability than compounds like dimethyl (1-diazo-2-oxopropyl)phosphonate .

Biological Activity

Dimethyl(3-carboxypropyl)phosphonate (DCPP) is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DCPP, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCPP is characterized by its phosphonate group, which features a carbon-phosphorus bond. This structural motif is significant as it serves as a bioisosteric replacement for the more labile phosphate group. The compound's ability to mimic phosphates allows it to interact with various biological systems.

- Enzymatic Interactions : DCPP and similar phosphonates can act as substrates for kinases, enabling them to undergo phosphorylation. This process is crucial for converting them into active metabolites that can exert biological effects.

- Cell Membrane Penetration : Despite their potential, phosphonates like DCPP are negatively charged at physiological pH, limiting their ability to penetrate lipid-rich cell membranes. This characteristic poses challenges for their cellular activity but can be mitigated through prodrug strategies that enhance membrane permeability .

Biological Activities

DCPP exhibits a range of biological activities, including:

- Antiviral Properties : Phosphonates have been extensively studied for their antiviral effects, particularly against herpesviruses. DCPP's structural similarity to nucleoside analogs suggests it may possess similar antiviral mechanisms.

- Antitumoral Activity : Research indicates that phosphonates can interfere with cellular signaling pathways involved in tumor growth and proliferation .

- Antibacterial and Antiparasitic Effects : Some studies have highlighted the potential of phosphonates in treating bacterial infections and parasitic diseases, although specific data on DCPP remains limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of phosphonates, including DCPP:

- Study on Antiviral Efficacy : A study demonstrated that acyclic nucleoside phosphonates exhibit significant antiviral activity against various DNA viruses, with EC50 values ranging from 0.08 to 15 µM. While specific data on DCPP was not included, the findings underscore the potential of phosphonate derivatives in antiviral therapy .

- Inhibition of Key Enzymes : Phosphonopeptides containing free phosphonic groups have shown inhibitory effects on vital enzymes related to various pathological states. This suggests that DCPP may also inhibit critical enzymes involved in disease processes .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing dimethyl(3-carboxypropyl)phosphonate, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions using precursors like methyl acrylate and dimethyl phosphite. Optimization requires factorial design experiments to evaluate:

- Temperature: Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition .

- Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) improve intermediate stability .

- Catalyst selection: Lewis acids (e.g., ZnCl₂) may accelerate phosphonate coupling .

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 60–140°C | 100°C | Maximizes yield (75–80%) |

| Solvent | THF, DMF, Toluene | DMF | Reduces side products by 20% |

| Reaction Time | 4–24 hrs | 12 hrs | Balances conversion and purity |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/³¹P NMR: Confirm phosphonate ester linkage (δ ~30–35 ppm for ³¹P) and carboxypropyl chain integrity .

- FT-IR: Validate carboxylic acid (1700–1720 cm⁻¹) and P=O (1250–1300 cm⁻¹) groups .

- HPLC-MS: Assess purity (>95%) and detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols .

- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory .

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways for phosphonate derivatives?

Answer: Discrepancies in reaction mechanisms (e.g., radical vs. ionic pathways) require:

- Isotopic labeling: Track ¹⁸O or deuterium to confirm intermediates .

- Kinetic isotope effects (KIE): Differentiate between concerted and stepwise processes .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) to map transition states .

Example: Conflicting data on hydrolysis rates may arise from solvent-dependent protonation states. Replicate experiments under controlled pH (2–12) and compare with theoretical pKa predictions .

Advanced: How does the stability of this compound vary under extreme conditions (e.g., high temperature, UV exposure)?

Answer:

- Thermogravimetric analysis (TGA): Decomposition onset at ~180°C, releasing CO₂ and phosphine oxides .

- UV-Vis spectroscopy: Monitor photodegradation (λ = 254 nm) via carboxylic acid formation .

- Accelerated aging studies: Store at 40°C/75% RH for 30 days; HPLC quantifies degradation products .

Advanced: What methodological frameworks guide the integration of this phosphonate into metal-organic frameworks (MOFs) or enzyme inhibition studies?

Answer:

- Coordination chemistry: Use X-ray crystallography to analyze binding modes (e.g., monodentate vs. bidentate) with transition metals (Cu²⁺, Zn²⁺) .

- Enzyme kinetics: Fit inhibition data to Michaelis-Menten models with competitive/non-competitive assays .

- Molecular docking: AutoDock Vina simulations to predict binding affinity to active sites (e.g., phosphatases) .

Advanced: How can researchers address discrepancies between computational predictions and experimental data for phosphonate reactivity?

Answer:

- Parameter validation: Cross-check DFT functionals (e.g., M06-2X vs. B3LYP) against experimental activation energies .

- Solvent effects: Incorporate implicit/explicit solvent models (e.g., COSMO-RS) in simulations .

- Error analysis: Quantify uncertainties in experimental measurements (e.g., ±5% HPLC accuracy) .

Basic: What are the primary applications of this compound in polymer chemistry or materials science?

Answer:

- Crosslinking agent: Enhances thermal stability in epoxy resins via phosphonate-amine reactions .

- Flame retardancy: Acts as a char-forming agent; evaluate using cone calorimetry (e.g., 50% reduction in peak heat release rate) .

Advanced: What strategies mitigate batch-to-batch variability in phosphonate synthesis for reproducible research?

Answer:

- Process analytical technology (PAT): In-line FTIR monitors reaction progress in real-time .

- Design of experiments (DoE): Central composite design identifies critical factors (e.g., moisture content <0.1%) .

- Strict QC protocols: Enforce NMR purity thresholds (>98%) and residual solvent limits (e.g., <500 ppm DMF) .

Advanced: How can cross-disciplinary approaches (e.g., chemical engineering, biochemistry) expand the utility of this compound?

Answer:

- Membrane technology: Test phosphonate-doped membranes for ion selectivity (e.g., Li⁺/Mg²⁺ separation) .

- Metabolic pathway analysis: Use ³¹P NMR to track incorporation into bacterial phospholipids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.